molecular formula C10H18F3NO B2850786 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol CAS No. 478050-28-1

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B2850786
CAS No.: 478050-28-1
M. Wt: 225.255
InChI Key: XBELEQRIKAOIBD-UHFFFAOYSA-N
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Description

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a cycloheptylamino group attached to a trifluoropropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cycloheptylamine with a trifluoropropanol derivative. One common method is the nucleophilic substitution reaction where cycloheptylamine reacts with 1,1,1-trifluoro-2-chloropropane under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler amine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides can be used in the presence of appropriate catalysts.

Major Products

The major products formed from these reactions include ketones, aldehydes, simpler amine derivatives, and various substituted trifluoropropanol compounds.

Scientific Research Applications

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The cycloheptylamino group can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1,1,1-trifluoropropan-2-ol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-(Cyclopentylamino)-1,1,1-trifluoropropan-2-ol: Contains a cyclopentyl group, leading to different steric and electronic properties.

    3-(Cyclooctylamino)-1,1,1-trifluoropropan-2-ol: Features a larger cyclooctyl group, which can affect its binding interactions and solubility.

Uniqueness

3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol is unique due to the specific size and shape of the cycloheptyl group, which can influence its chemical reactivity and interactions with biological targets. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F3NO/c11-10(12,13)9(15)7-14-8-5-3-1-2-4-6-8/h8-9,14-15H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBELEQRIKAOIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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